molecular formula C18H22N2OS B4412698 2-(benzylthio)-N-[2-(dimethylamino)ethyl]benzamide

2-(benzylthio)-N-[2-(dimethylamino)ethyl]benzamide

Cat. No. B4412698
M. Wt: 314.4 g/mol
InChI Key: ZJWOGJCQDCSRNG-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-[2-(dimethylamino)ethyl]benzamide, commonly known as BDEB, is a chemical compound that has garnered significant attention in the scientific research community. BDEB is a derivative of benzamide and is known for its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of BDEB is not fully understood. However, it is believed to exert its effects by inhibiting various signaling pathways in cells. BDEB has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
BDEB has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. BDEB can also inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, BDEB can improve cognitive function by increasing the levels of brain-derived neurotrophic factor (BDNF) and enhancing synaptic plasticity.

Advantages and Limitations for Lab Experiments

BDEB has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques, such as HPLC and NMR. BDEB is also stable under various conditions and can be stored for extended periods. However, BDEB has some limitations, including its low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for BDEB research. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Further studies are needed to determine the optimal dosage and administration route for BDEB. Additionally, the mechanism of action of BDEB needs to be further elucidated to fully understand its effects on cells. Finally, the development of more efficient synthesis methods for BDEB could facilitate its use in various research studies.
Conclusion:
In conclusion, BDEB is a promising chemical compound that has potential as a therapeutic agent for various diseases. Its synthesis method is relatively simple, and it has been extensively studied for its anticancer, anti-inflammatory, and neuroprotective effects. However, further research is needed to fully understand its mechanism of action and to determine its optimal dosage and administration route. BDEB research has the potential to significantly contribute to the development of new treatments for various diseases.

Scientific Research Applications

BDEB has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. BDEB has also been investigated for its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. Additionally, BDEB has been shown to have neuroprotective effects and can improve cognitive function.

properties

IUPAC Name

2-benzylsulfanyl-N-[2-(dimethylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-20(2)13-12-19-18(21)16-10-6-7-11-17(16)22-14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWOGJCQDCSRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC=C1SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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